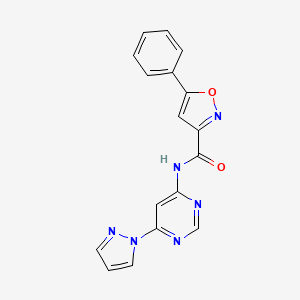

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

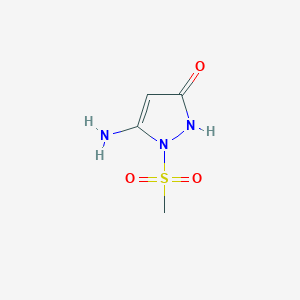

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are heterocyclic chemical compounds with a natural or synthetic origin .

Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .Molecular Structure Analysis

The structure of these compounds was confirmed by 1 H-, 13 C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Scientific Research Applications

Antileishmanial Activity

Compounds bearing the pyrazole moiety, such as the one , have been identified for their potent antileishmanial activities . These compounds can be synthesized and structurally verified using techniques like FTIR and NMR . They are evaluated against clinical isolates of Leishmania species, and their efficacy is measured in terms of IC50 values. The molecular docking studies further justify their potential as antileishmanial agents, offering a promising avenue for the development of new treatments for leishmaniasis.

Antimalarial Efficacy

Similarly, the antimalarial potential of pyrazole-containing compounds is significant. They are tested in vivo against Plasmodium berghei infected mice, with some derivatives showing high levels of suppression . This suggests that such compounds could be developed into effective antimalarial drugs, addressing the urgent need for new pharmacophores in the fight against malaria.

Cytotoxic Properties

The compound’s framework has been associated with cytotoxic properties, particularly against cancer cell lines. Novel derivatives of the pyrazole class have been synthesized and screened for their cytotoxicity against human breast cancer cell lines (MCF-7), with some showing promising results compared to standard drugs like cisplatin . This indicates the potential use of these compounds in cancer therapy.

Antiparasitic Applications

Pyrazole derivatives have shown effectiveness as antiparasitic agents. Their activity against various parasites can be assessed through in vitro and in vivo studies, providing insights into their mechanism of action and therapeutic potential .

Antibacterial and Antiviral Activities

These compounds also exhibit antibacterial and anti-viral HIV activities. The sulfonamide functionality within the pyrazole structure contributes to these effects, making them valuable for research into treatments for bacterial infections and HIV .

Molecular Modeling and Drug Design

The structural features of pyrazole derivatives make them suitable candidates for molecular modeling studies. These studies can predict the binding affinity and interaction of these compounds with biological targets, aiding in the design of new drugs with optimized efficacy and safety profiles .

Mechanism of Action

Target of Action

Similar compounds with pyrazole moieties have been known to exhibit diverse pharmacological effects .

Mode of Action

It is known that compounds with pyrazole moieties can interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Similar compounds with pyrazole moieties have been known to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar compounds with pyrazole moieties have been known to exhibit potent antileishmanial and antimalarial activities .

properties

IUPAC Name |

5-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O2/c24-17(13-9-14(25-22-13)12-5-2-1-3-6-12)21-15-10-16(19-11-18-15)23-8-4-7-20-23/h1-11H,(H,18,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZRAWWUQQVLPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-phenylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)

![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)